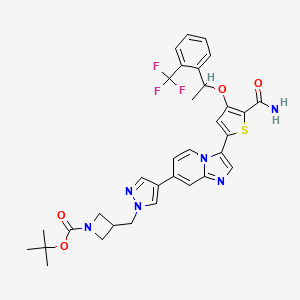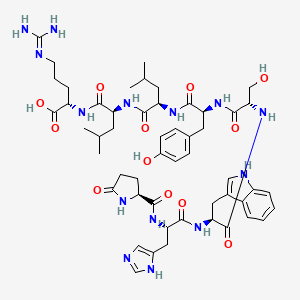
STAT3-SH2 domain inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STAT3-SH2 domain inhibitor 1 is a small molecule designed to inhibit the signal transducer and activator of transcription 3 (STAT3) by targeting its SH2 domain. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Persistent activation of STAT3 has been linked to the development and progression of several cancers, making it a potential therapeutic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STAT3-SH2 domain inhibitor 1 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
STAT3-SH2 domain inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the core scaffold, each with specific functional groups that enhance the inhibitory activity of the compound .
Applications De Recherche Scientifique
STAT3-SH2 domain inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of STAT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of STAT3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with hyperactivated STAT3 signaling.
Industry: Utilized in drug discovery programs to develop new anticancer therapies
Mécanisme D'action
STAT3-SH2 domain inhibitor 1 exerts its effects by binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent activation. This inhibition disrupts the STAT3 signaling pathway, leading to reduced transcription of target genes involved in cell proliferation and survival. The compound specifically targets the phosphorylated tyrosine residues on STAT3, which are critical for its activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S3I-201: Another STAT3 inhibitor that targets the SH2 domain but has lower specificity compared to STAT3-SH2 domain inhibitor 1.
BP-1-102: An orally available STAT3 inhibitor derived from S3I-201, with improved pharmacokinetic properties.
YY002: A highly selective STAT3 inhibitor that inhibits both Tyr705 and Ser727 phosphorylation
Uniqueness
This compound stands out due to its high specificity for the STAT3 SH2 domain, leading to more effective inhibition of STAT3 activity. Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapeutic agent .
Propriétés
Formule moléculaire |
C28H28BF5N2O5S |
|---|---|
Poids moléculaire |
610.4 g/mol |
Nom IUPAC |
[4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C28H28BF5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,38-39H,2-6,15-16H2,1H3 |
Clé InChI |
CEZFPVMURCGETD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3CCCCC3)C(=O)CN(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


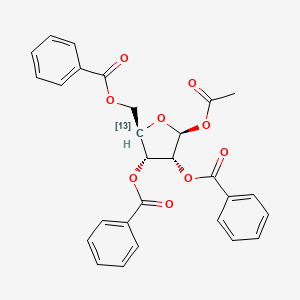

![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
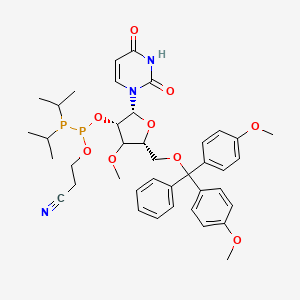
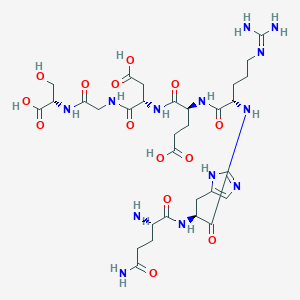
![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)

